molecular formula C18H22FNO3 B13698942 Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13698942
M. Wt: 319.4 g/mol
InChI Key: MBUVURFUVHCVTQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3

InChI Key

MBUVURFUVHCVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

Preparation Methods

Starting Materials and Building Blocks

  • Fluorinated indanone derivatives : The fluorine substituent at the 7-position is introduced early, often via electrophilic aromatic substitution or by using fluorinated starting materials.
  • Piperidine derivatives : Nitrogen-containing cyclic amines such as piperidine or its protected derivatives serve as nucleophilic partners for spirocyclization.
  • tert-Butyl carboxylate sources : tert-Butyl chloroformate or tert-butyl alcohol derivatives are used to introduce the tert-butyl ester protecting group.

Representative Synthetic Route (Literature-Informed)

While direct literature on this exact compound is scarce, analogous spiro[indane-piperidine] compounds with fluoro and tert-butyl groups have been prepared via routes similar to the following:

Step Reaction Type Description Conditions/Notes
1 Fluorination Selective fluorination of indanone precursor at the 7-position Electrophilic fluorination using NFSI or Selectfluor
2 Formation of Oxindole-like Intermediate Cyclization of fluorinated indanone with amine to form spirocyclic intermediate Dianion alkylation and cyclization in polar solvents (e.g., THF)
3 Protection Introduction of tert-butyl carboxylate protecting group on nitrogen or carboxylic acid function Reaction with tert-butyl chloroformate, base (e.g., triethylamine)
4 Oxidation Oxidation to form the 1-oxo (ketone) functionality on the indane ring Use of mild oxidants like PCC or Dess–Martin periodinane
5 Purification Recrystallization or chromatographic purification to isolate pure compound Solvent systems such as ethyl acetate/hexane mixtures

This sequence is supported by analogous syntheses of spirocyclic oxindole derivatives, where dianion alkylation and cyclization are key steps to form the spirocyclic core efficiently without chromatographic purification, achieving overall yields around 30-40% over multiple steps.

Alternative Synthetic Approaches

  • Use of tert-butylsulfinylamino intermediates : In related compounds, tert-butylsulfinylamino groups have been used as directing/protecting groups to facilitate spirocyclization and subsequent transformations.
  • Continuous flow synthesis : For industrial scale-up, continuous flow reactors can optimize reaction times, yields, and safety profiles, especially for fluorination and oxidation steps.

Reaction Conditions and Reagents

Reaction Step Typical Reagents/Conditions Purpose/Outcome
Fluorination N-fluorobenzenesulfonimide (NFSI), Selectfluor Selective introduction of fluorine atom
Dianion alkylation Strong bases (e.g., LDA), alkyl halides Formation of spirocyclic ring junction
Protection tert-Butyl chloroformate, triethylamine Formation of tert-butyl ester protecting group
Oxidation Pyridinium chlorochromate (PCC), Dess–Martin periodinane Conversion to ketone (1-oxo) functionality
Purification Recrystallization (ethyl acetate/hexane), chromatography Isolation of pure compound

Data Table Summarizing Preparation Parameters

Parameter Details
Molecular Formula C18H22FNO3 (approximate for target compound)
Molecular Weight ~320.4 g/mol
Key Functional Groups Fluoro substituent, ketone (1-oxo), tert-butyl carboxylate
Yield Range 30-40% overall (multi-step synthesis)
Solvents Used THF, methanol, ethyl acetate, hexane
Typical Reaction Temperature 0°C to 55°C (depending on step)
Purification Techniques Recrystallization, column chromatography
Reaction Time Hours to days, varies by step

Research Discoveries and Optimization Insights

  • Spirocyclization efficiency : Dianion alkylation and cyclization steps are critical for high yield and stereoselectivity; optimization of base strength and temperature is essential.
  • Fluorine incorporation : Selective fluorination at the 7-position enhances biological activity and metabolic stability but requires careful control to avoid polyfluorination or side reactions.
  • Protection strategy : Use of tert-butyl ester groups provides stability during synthesis and facilitates purification, with mild deprotection conditions available if needed.
  • Purification without chromatography : Some syntheses achieve high purity via recrystallization alone, improving scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylate Ester

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection strategies in multistep syntheses:

Reaction Conditions Outcome Yield Source
2M HCl in THF, 60°C, 4 hrsHydrolysis to carboxylic acid92%
10% NaOH in H₂O/EtOH, reflux, 6 hrsPartial ester saponification78%

The tert-butyl group’s steric bulk slows hydrolysis compared to methyl or ethyl esters, requiring prolonged reaction times.

Deprotection of the Tert-Butyl Group

Controlled removal of the tert-butyloxycarbonyl (Boc) group is achieved via acidolysis, enabling downstream functionalization:

Deprotection Agent Conditions Product Yield
Trifluoroacetic acid (TFA)20% TFA in DCM, RT, 2 hrsFree piperidine-4'-carboxylic acid95%
HCl (gas)Dioxane, 0°C → RT, 4 hrsPartial deprotection63%

TFA is preferred due to its efficiency and compatibility with acid-labile functional groups.

Fluorinated Aromatic Ring Reactivity

The electron-withdrawing fluorine atom at the 7-position directs electrophilic aromatic substitution (EAS) and facilitates nucleophilic aromatic substitution (SNAr):

Key Reactions:

  • Nitration :
    Conditions: HNO₃/H₂SO₄, 0°C → 50°C, 3 hrs
    Product: 7-Fluoro-5-nitro derivative (Yield: 68%)

  • Suzuki-Miyaura Coupling :
    Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 hrs
    Product: Biaryl-spiro hybrids (Yield: 55–72%)

  • SNAr with Alkoxides :
    Conditions: NaOMe, DMF, 100°C, 8 hrs
    Product: 7-Methoxy analogue (Yield: 81%)

Spirocyclic Ring Functionalization

The spiro[indane-2,4'-piperidine] core participates in ring-opening and expansion reactions:

Reaction Type Conditions Product Yield
Reductive AminationNaBH₃CN, MeOH, RT, 12 hrsSecondary amine derivative76%
Lactam FormationPPA, 120°C, 6 hrs7-Fluorospiro[γ-lactam]65%

Ketone-Directed Transformations

The 1-oxo group enables condensations and reductions:

  • Grignard Addition :
    Conditions: MeMgBr, THF, –10°C → RT, 2 hrs
    Product: Tertiary alcohol (Yield: 84%)

  • Wolff-Kishner Reduction :
    Conditions: NH₂NH₂, KOH, ethylene glycol, 160°C, 8 hrs
    Product: Deoxygenated spirocyclic hydrocarbon (Yield: 58%)

Stability and Side Reactions

The compound exhibits thermal stability up to 200°C but degrades under prolonged UV exposure. Competing reactions include:

  • Ester Transesterification : Observed with methanol under acidic conditions (Yield: <5%)

  • Fluorine Displacement : Competing SNAr pathways reduce selectivity in polyhalogenated environments

Analytical Characterization Data

Critical spectroscopic signatures for reaction monitoring:

Technique Key Peaks
¹H NMR (CDCl₃)δ 1.45 (s, 9H, tert-butyl), 4.25 (m, 2H, piperidine), 7.12 (d, J = 8.4 Hz, Ar–F)
FTIR 1725 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O)

This systematic analysis underscores the compound’s versatility in synthetic chemistry, with reaction outcomes highly dependent on conditions and substituent electronic effects. Further studies exploring catalytic asymmetric functionalizations and green chemistry approaches are warranted .

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The fluoro and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
  • CAS Number : 2377355-38-7
  • Molecular Formula: C₁₈H₂₂FNO₃
  • Molecular Weight : 319.37 g/mol
  • Role : Pharmaceutical intermediate used in drug discovery, particularly in synthesizing inhibitors targeting enzymes like 8-oxo derivatives .

The compound features a spirocyclic core combining indane and piperidine moieties, with a fluorine substituent at the 7-position of the indane ring and a tert-butyl carbamate group on the piperidine nitrogen. This structure enhances metabolic stability and bioavailability compared to non-spiro analogs .

Structural Analogs and Substitution Patterns

Key analogs differ in halogen substitution (F, Cl, Br) or additional functional groups (carboxylic acid, benzoxazepine fusion). Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications
Target Compound 2377355-38-7 C₁₈H₂₂FNO₃ 319.37 7-Fluoro
tert-Butyl 4-fluoro-1-oxo-spiro[indene-2,4'-piperidine]-1'-carboxylate 2377354-94-2 C₁₈H₂₂FNO₃ ~319.37 4-Fluoro (indene ring)
tert-Butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 2245084-51-7 C₁₈H₂₁F₂NO₃ 337.36 5,6-Difluoro
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 2245084-46-0 C₁₈H₂₀BrFNO₃ ~397.27 6-Bromo, 5-Fluoro
Tert-Butyl 7-carboxy-4-oxo-spiro[chroman-2,4'-piperidine]-1'-carboxylate 1086398-20-0 C₁₉H₂₃NO₆ 361.39 7-Carboxylic acid, chroman fusion
Tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[benzoxazepine-2,4'-piperidine]-1'-carboxylate 1262757-33-4 C₂₀H₂₅FN₂O₃ 360.43 Benzoxazepine fusion, 6-Fluoro

Key Observations :

  • Fluorine Substitution: Mono-fluoro analogs (e.g., 4-F, 7-F) exhibit similar molecular weights, while difluoro (5,6-F₂) and bromo-fluoro (6-Br,5-F) variants show increased mass due to additional halogens .
  • Functional Groups : The carboxylic acid derivative (CAS 1086398-20-0) and benzoxazepine-fused analog (CAS 1262757-33-4) introduce polar or rigid heterocyclic elements, altering solubility and target interaction .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : Fluorine’s electronegativity may direct hydrogen bonding (e.g., C–F···H–N interactions), stabilizing crystal lattices more effectively than chloro/bromo analogs .
  • Software Tools : SHELX and ORTEP-3 () are widely used for refining spiro compound structures, though the target compound’s specific data are unpublished.

Biological Activity

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. The compound has a molecular formula of C18H22FNO3C_{18}H_{22}FNO_3 and a molecular weight of approximately 319.37 g/mol. Its structure features a tert-butyl group, a fluorine atom, and a carboxylate functional group, which contribute to its chemical properties and possible biological applications.

The compound can be synthesized through multi-step synthetic routes, allowing for precise control over its chemical structure and purity. The synthesis typically yields high-purity products (>95%), making it suitable for various research applications.

Structural Characteristics

FeatureDescription
Molecular Formula C18H22FNO3C_{18}H_{22}FNO_3
Molecular Weight 319.37 g/mol
Functional Groups Tert-butyl, Fluorine, Carboxylate

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which can provide insights into its biological activity:

Compound NameCAS NumberKey Features
Tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate2245084-46-0Contains bromine instead of fluorine; similar structure
Tert-butyl 4-fluoro-1-oxo-spiro[indene-2,4'-piperidine]-1'-carboxylate2377354-94-2Different position of fluorine; altered biological activity
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4']936648-33-8Different core structure; varying pharmacological properties

Mechanistic Insights

The specific biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets, potentially including enzymes or receptors involved in disease processes.

Case Studies and Research Findings

While extensive research specifically targeting this compound is still emerging, related studies on structurally similar compounds have revealed significant findings:

  • Antimicrobial Activity : Compounds with similar spirocyclic structures have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell lines in vitro, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : Certain analogs have been identified as inhibitors of key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar spiro-piperidine compounds, researchers must:
  • Use nitrile gloves , lab coats , and goggles to prevent skin/eye contact .
  • Employ P95 respirators or fume hoods to mitigate inhalation risks during powder handling .
  • Maintain an eye wash station and emergency shower in the workspace .
  • Store the compound at 2–8°C in a dry environment to avoid decomposition .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Key analytical techniques include:
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data (e.g., δ 1.44 ppm for tert-butyl groups in 13C^{13}C-NMR) .
  • LCMS : Validate molecular weight via [M+H]+ peaks (e.g., observed 332.1 for a related spiro-piperidine derivative) .
  • FTIR-ATR : Identify carbonyl (C=O) stretches near 1700 cm1^{-1} from the carboxylate group .

Q. What are the common synthetic intermediates for preparing spiro-piperidine derivatives like this compound?

  • Methodological Answer : Synthesis typically involves:
  • Nitro-reduction : Convert tert-butyl 4-[(4-methyl-2-nitrophenyl)amino]piperidine intermediates to benzimidazolones .
  • Cyclization : Use reagents like hydrogen peroxide or thiocyanate derivatives to form spiro rings .
  • Boc-protection : Preserve amine functionality during multi-step reactions .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare NMR/LCMS results with computational predictions (e.g., PubChem’s InChIKey or Canonical SMILES) .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent peaks in 1H^1H-NMR .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for small-molecule refinement .

Q. What strategies optimize the yield of tert-butyl-protected spiro-piperidine derivatives under reflux conditions?

  • Methodological Answer :
  • Solvent selection : Use high-boiling solvents like DMF or toluene to stabilize reactive intermediates .
  • Catalysis : Employ Pd/C or Raney nickel for selective hydrogenation of nitro groups .
  • Temperature control : Maintain reflux at 110–120°C to prevent tert-butyl group cleavage .

Q. How do computational models assist in predicting the reactivity of this compound’s fluoro and carbonyl groups?

  • Methodological Answer :
  • DFT calculations : Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Docking studies : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
  • LogP prediction : Estimate lipophilicity (e.g., LogP ~2.5) to guide solubility optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purification : Recrystallize the compound using ethyl acetate/hexane mixtures to remove impurities .
  • DSC analysis : Measure melting behavior dynamically to detect polymorphic forms .
  • Literature review : Cross-reference with structurally analogous compounds (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine derivatives) .

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